molecular formula C11H12N2O B2401329 [1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol CAS No. 1498746-69-2

[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol

Cat. No.: B2401329
CAS No.: 1498746-69-2
M. Wt: 188.23
InChI Key: ZNCCWIGBKMHMPI-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative characterized by a hydroxymethyl group at the 3-position of the pyrazole ring and a 4-methylphenyl substituent at the 1-position. Its molecular formula is C₁₆H₁₅N₃O, with an average molecular mass of 265.316 g/mol and a monoisotopic mass of 265.121512 g/mol . The compound has been explored for applications in pharmaceutical and agrochemical research due to the versatility of the pyrazole scaffold in drug design .

Key structural features include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • 4-Methylphenyl group: Enhances lipophilicity and may influence binding interactions.
  • Hydroxymethyl (-CH₂OH) group: Provides a site for hydrogen bonding and derivatization.

Properties

IUPAC Name

[1-(4-methylphenyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-2-4-11(5-3-9)13-7-6-10(8-14)12-13/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCCWIGBKMHMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol typically involves the reaction of 4-methylphenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone or aldehyde, while reduction can produce the corresponding alcohol or amine .

Scientific Research Applications

Pharmaceutical Development

Drug Candidate Research
[1-(4-methylphenyl)-1H-pyrazol-3-yl]methanol is being investigated as a potential drug candidate for treating various diseases, particularly those involving inflammation and pain management. Its structure allows it to interact with biological targets effectively, making it a valuable compound in the search for new therapeutics.

Case Study: Inhibition of Enzymes
Research has shown that pyrazole derivatives, including this compound, can inhibit certain enzymes involved in metabolic pathways. For instance, studies have explored its role in inhibiting cyclooxygenase enzymes, which are key players in the inflammatory response. Such inhibition can lead to reduced pain and inflammation, supporting its use in anti-inflammatory drug development .

Agricultural Chemistry

Development of Agrochemicals
This compound serves as a lead compound in developing new agrochemicals. Its unique properties allow for targeted action against specific pests or diseases, making it an attractive option for sustainable agricultural practices. Research indicates that derivatives of pyrazole can enhance the efficacy of pesticides while minimizing environmental impact .

Case Study: Pesticide Efficacy
In one study, this compound was evaluated for its effectiveness against common agricultural pests. The results demonstrated significant pest mortality rates compared to traditional pesticides, suggesting that this compound could play a crucial role in integrated pest management strategies .

Material Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for creating advanced materials, including polymers and coatings that require specific thermal and mechanical characteristics. Its incorporation into material formulations can enhance durability and performance.

Case Study: Polymer Synthesis
Research has focused on synthesizing polymers incorporating pyrazole units to improve thermal stability and mechanical strength. These materials show promise for applications in high-performance coatings and composite materials used in aerospace and automotive industries.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor binding. This research contributes to a better understanding of biological pathways and disease mechanisms.

Case Study: Receptor Binding Affinity
Studies have demonstrated that this compound exhibits significant binding affinity to specific receptors involved in pain signaling pathways. This finding supports its potential as a therapeutic agent for managing chronic pain conditions .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Pharmaceutical DevelopmentInvestigated as a drug candidate for inflammation and pain managementInhibits cyclooxygenase enzymes
Agricultural ChemistryLead compound for developing effective agrochemicalsSignificant pest mortality rates
Material ScienceUsed in creating advanced polymers and coatingsEnhanced thermal stability and mechanical strength
Biochemical ResearchStudies on enzyme inhibition and receptor bindingSignificant binding affinity to pain receptors

Mechanism of Action

The mechanism of action of [1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that the compound can bind to active sites of target proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of [1-(4-methylphenyl)-1H-pyrazol-3-yl]methanol and its analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
This compound C₁₆H₁₅N₃O 265.32 4-MePh, -CH₂OH Potential agrochemical applications
[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol C₁₀H₉BrN₂O 253.10 4-BrPh, -CH₂OH Higher density (1.56 g/cm³)
[1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl]methanol C₁₈H₁₈N₂OS 310.41* 4-MePh, 4-MeSPh, -CH₂OH Enhanced lipophilicity (methylthio group)
Ethyl 2-methyl-6-[4-(4-nitrophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl]nicotinate C₂₅H₂₄N₄O₄ 452.49 4-NO₂Ph, ethyl ester, nicotinate IR υ(CO) = 1,709 cm⁻¹ (ester carbonyl)
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₈H₁₇ClN₂O₂ 328.80 4-ClPh, 4-MeOPh, acetyl Antibacterial, antifungal activities

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Br) increase reactivity but may reduce bioavailability, whereas electron-donating groups (e.g., -Me, -OMe) enhance solubility and target affinity .

Hydrogen Bonding: The hydroxymethyl group in this compound facilitates intermolecular hydrogen bonds, critical for crystal stability and drug-receptor interactions .

Commercial Viability: Despite its discontinued status, this compound remains a template for developing analogs with improved pharmacokinetic profiles .

Biological Activity

[1-(4-methylphenyl)-1H-pyrazol-3-yl]methanol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring with a 4-methylphenyl substitution and a hydroxymethyl group, enhancing its potential pharmacological properties. This article explores the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • 4-Methylphenyl Group : Enhances lipophilicity and biological activity.
  • Hydroxymethyl Group : Increases reactivity and potential for further modifications.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections. For instance:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Exhibits antifungal activity against Candida albicans.
MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various in vitro studies. The mechanism of action likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

A study reported that this compound significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, demonstrating notable antiproliferative effects.

Cancer Cell LineIC50 (µM)Effect
MDA-MB-231 (Breast)15.2Significant Inhibition
HepG2 (Liver)12.5Moderate Inhibition
HeLa (Cervical)18.0Significant Inhibition

The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer activity, making it a candidate for further drug development.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Study on Anticancer Properties : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, revealing that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 20 µM against breast and liver cancer cells .
  • Anti-inflammatory Mechanism Investigation : Research indicated that pyrazole derivatives could inhibit NF-kB signaling pathways, leading to decreased inflammation markers in cellular models .

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